![molecular formula C8H10N2O B13101991 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one](/img/structure/B13101991.png)
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes a pyrrole and an imidazole ring, making it a versatile scaffold for the development of new chemical entities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the condensation of 2,3-diaminopyridine with an α,β-unsaturated carbonyl compound, followed by cyclization under acidic or basic conditions . The reaction conditions, such as temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and optimized reaction conditions can lead to higher yields and reduced production costs .
化学反応の分析
Types of Reactions
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one can undergo various chemical reactions, including:
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts or under specific reaction conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives .
科学的研究の応用
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one has a wide range of applications in scientific research:
作用機序
The mechanism of action of 6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound can also interact with cellular receptors and signaling pathways, leading to various biological effects .
類似化合物との比較
Similar Compounds
6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole: This compound shares a similar fused ring system but differs in the position and nature of substituents.
6,7-Dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole:
Uniqueness
6,6-Dimethyl-5H-pyrrolo[1,2-C]imidazol-7(6H)-one is unique due to its specific substitution pattern and the resulting electronic and steric properties. These characteristics make it a valuable scaffold for the design of new chemical entities with tailored properties .
特性
分子式 |
C8H10N2O |
|---|---|
分子量 |
150.18 g/mol |
IUPAC名 |
6,6-dimethyl-5H-pyrrolo[1,2-c]imidazol-7-one |
InChI |
InChI=1S/C8H10N2O/c1-8(2)4-10-5-9-3-6(10)7(8)11/h3,5H,4H2,1-2H3 |
InChIキー |
BPEXJBLMFWNMJS-UHFFFAOYSA-N |
正規SMILES |
CC1(CN2C=NC=C2C1=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


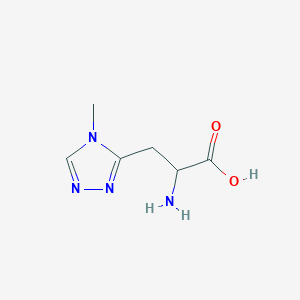
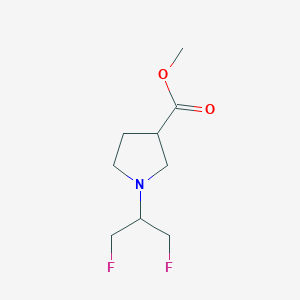
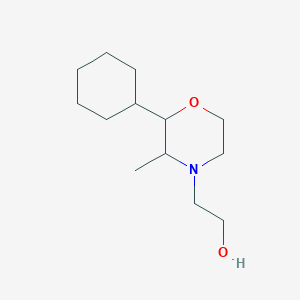
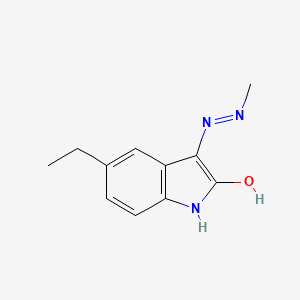
![2-(Methylthio)-1-phenyl-1,10b-dihydro-[1,2,4]triazolo[1,5-c]quinazolin-6-iumiodide](/img/structure/B13101931.png)
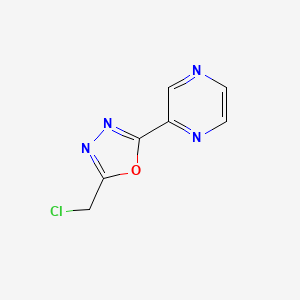
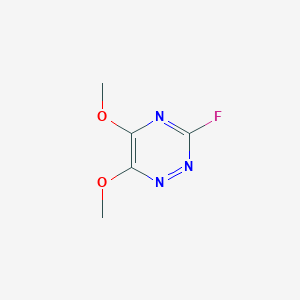
![1-Methoxydibenzo[b,d]furan-4-carboxylic acid](/img/structure/B13101952.png)


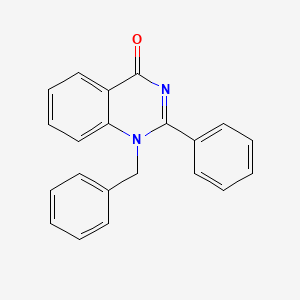
![6-Ethoxy-2-isopropyl-1H-pyrazolo[1,5-b][1,2,4]triazol-7-amine](/img/structure/B13101981.png)
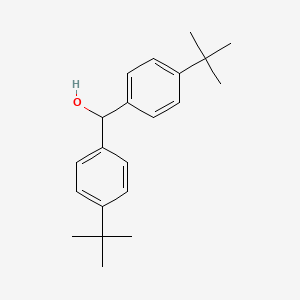
![2-(Pyridin-4-YL)-5,6,7,8-tetrahydropyrido[4,3-D]pyrimidine](/img/structure/B13101989.png)
